

Ribalinine: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: *Ribalinine*

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Abstract

This document provides a comprehensive overview of the discovery, isolation, and physicochemical properties of **ribalinine**, a quinoline alkaloid. Due to the inaccessibility of the original primary literature, this guide synthesizes currently available data from public databases and presents generalized experimental workflows for natural product isolation and chemical synthesis. While specific biological activity data for **ribalinine** remains elusive in the public domain, its structural class suggests potential areas for future pharmacological investigation. This guide aims to serve as a foundational resource for researchers interested in the further study of this natural product.

Introduction

Ribalinine is a naturally occurring quinoline alkaloid first reported to be isolated from the plant *Balfourodendron riedelianum*.^[1] Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds has been a rich source of new drugs and therapeutic leads. The structural complexity and chemical diversity of alkaloids have made them attractive targets for chemical synthesis and pharmacological evaluation. This guide provides an in-depth look at the available technical information regarding **ribalinine**.

**2. Discovery and Natural Occurrence

Ribalinine was first discovered in the plant species *Balfourodendron riedelianum*, a member of the Rutaceae family.[1] The initial report of its isolation and structure elucidation was published in 1967. While this remains the primary source of its discovery, detailed experimental protocols from this publication are not widely available.

Physicochemical Properties

The chemical and physical properties of **ribalinine** have been compiled from publicly available data, primarily the PubChem database.[1] A summary of these properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C15H17NO3	PubChem[1]
Molecular Weight	259.30 g/mol	PubChem[1]
IUPAC Name	3-hydroxy-2,2,10-trimethyl-3,4-dihydropyrano[2,3-b]quinolin-5-one	PubChem[1]
CAS Number	7688-58-6	PubChem[1]
Synonyms	(-)-Ribalinine, (S)-Ribalinine	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Table 1: Physicochemical Properties of **Ribalinine**

Spectroscopic Data

Limited spectroscopic data for **ribalinine** is available in public repositories. A summary of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data from PubChem is provided in Table 2.

Data Type	Details	Source
13C NMR Spectra	Data available	PubChem[1]
GC-MS	Source of Spectrum: PS-1995-0-2	PubChem[1]

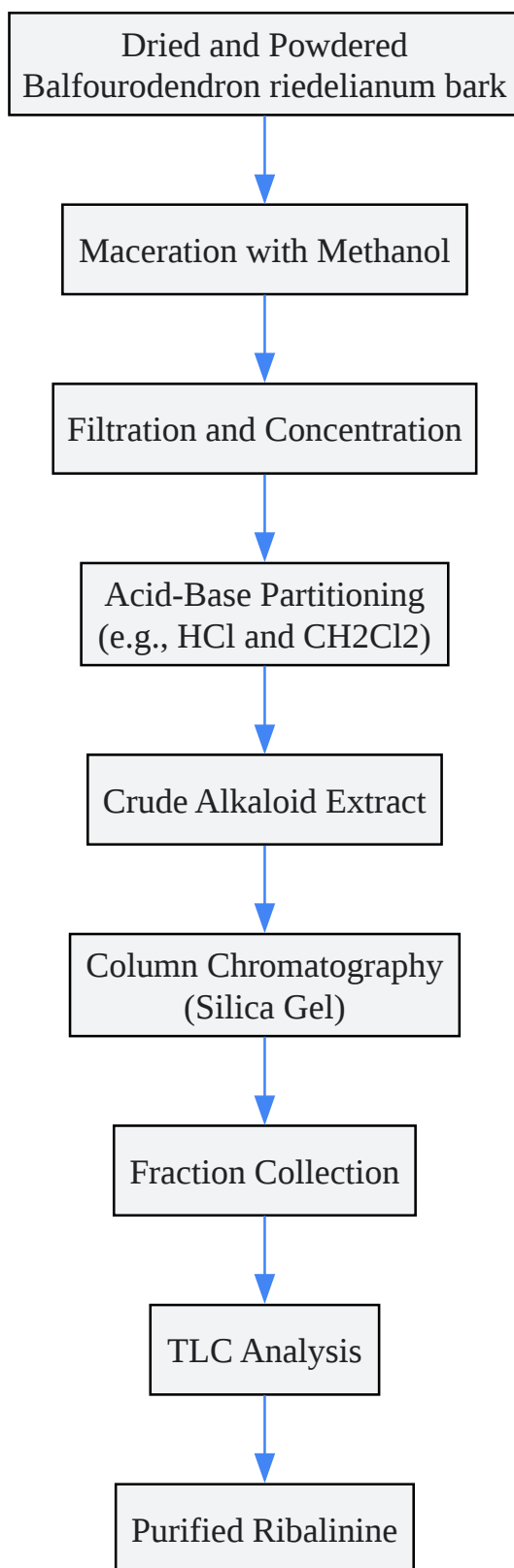
Table 2: Available Spectroscopic Data for **Ribalinine**

Experimental Protocols (Illustrative)

Due to the unavailability of the original experimental procedures, the following sections provide generalized, illustrative protocols for the isolation and potential synthesis of **ribalinine**. These are based on standard methodologies in natural product chemistry and are intended to serve as a guide for future research.

Illustrative Isolation Workflow from *Balfourodendron riedelianum*

The isolation of alkaloids from plant material typically involves extraction, partitioning, and chromatographic separation. An illustrative workflow is depicted below.



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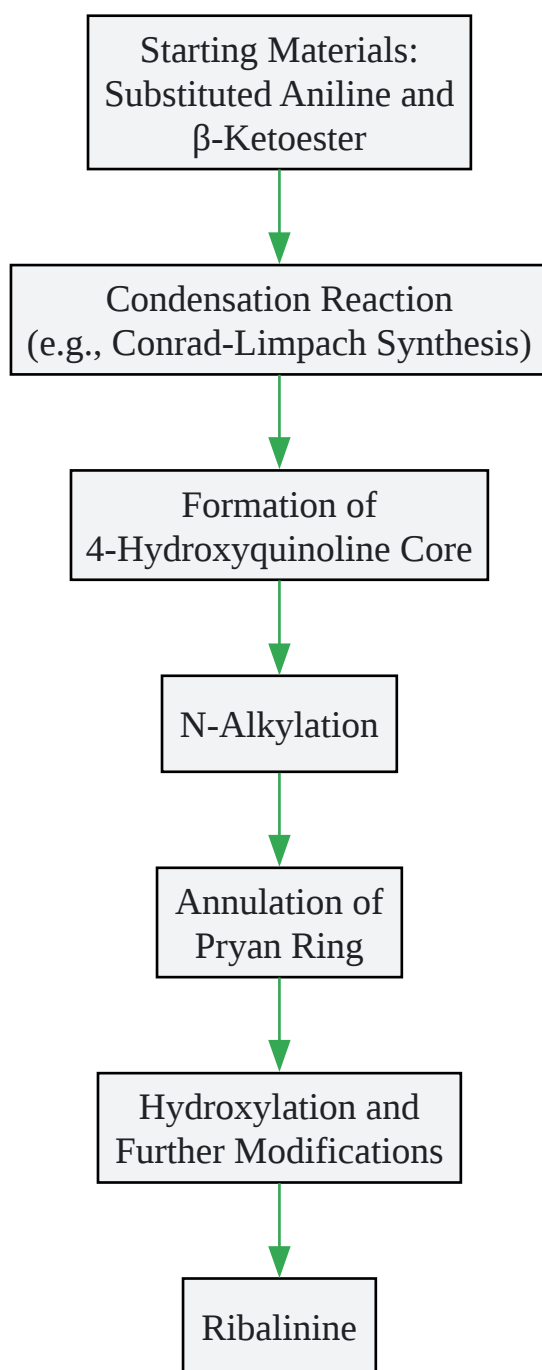
Caption: Illustrative workflow for the isolation of **ribalinine**.

Detailed Methodology (Hypothetical):

- **Extraction:** Dried and powdered bark of *Balfourodendron riedelianum* is macerated with methanol at room temperature for 72 hours.
- **Concentration:** The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in 5% hydrochloric acid and partitioned with dichloromethane to remove neutral and acidic compounds. The aqueous layer is then basified with ammonium hydroxide to pH 9-10 and re-extracted with dichloromethane to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Fraction Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **ribalinine**.
- **Purification:** Fractions containing the target compound are combined and further purified by preparative TLC or recrystallization to yield pure **ribalinine**.

Illustrative Synthetic Workflow

The synthesis of quinoline alkaloids can be approached through various methods. A generalized, hypothetical workflow for the synthesis of a pyranoquinolinone scaffold similar to **ribalinine** is presented.



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Caption: Generalized synthetic approach to the **ribalinine** core structure.

Biological Activity

A thorough search of publicly available scientific literature and databases did not yield any specific studies on the biological activity or mechanism of action of **ribalinine**. The structural

similarity of **ribalinine** to other quinoline alkaloids suggests that it could be investigated for a range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects. However, without experimental data, any potential biological role remains speculative.

Conclusion and Future Directions

Ribalinine is a natural product with a well-defined structure that has been known for several decades. However, a significant gap exists in the scientific literature regarding its biological activity and detailed experimental protocols for its isolation and synthesis. This technical guide consolidates the currently available information and provides a framework for future research. The illustrative workflows presented here can serve as a starting point for the re-isolation of **ribalinine** from its natural source and for the development of a synthetic route to enable more extensive pharmacological evaluation. Future studies should focus on elucidating the biological effects of **ribalinine** to determine its potential as a therapeutic agent.

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References

- 1. Ribalinine | C₁₅H₁₇NO₃ | CID 356086 - PubChem [pubchem.ncbi.nlm.nih.gov]
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